Methyl 5-nitro-1H-indole-6-carboxylate
Overview
Description
Methyl 5-nitro-1H-indole-6-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-nitro-1H-indole-6-carboxylate can be synthesized through the nitration of methyl 1-acetylindoline-2-carboxylate acid followed by dehydrogenation with manganese dioxide (MnO₂) in toluene. This method yields the desired compound in approximately 40% total yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and dehydrogenation processes, similar to those used in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as Pd/C with hydrogen gas or iron filings with hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product formed is methyl 5-amino-1H-indole-6-carboxylate.
Substitution: Depending on the substituent introduced, various substituted indole derivatives can be formed.
Scientific Research Applications
Methyl 5-nitro-1H-indole-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-nitro-1H-indole-6-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological targets. The indole ring system is known to interact with multiple receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-nitro-1H-indole-2-carboxylate: Similar in structure but with the nitro group at a different position.
Methyl 5-amino-1H-indole-6-carboxylate: The reduced form of Methyl 5-nitro-1H-indole-6-carboxylate.
Methyl indole-6-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both a nitro group and a carboxylate ester group on the indole ring. This combination of functional groups allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 5-nitro-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)7-5-8-6(2-3-11-8)4-9(7)12(14)15/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKSZPNFDTWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.